Cas no 1261516-12-4 (6,2',3',4',5',6'-Hexafluorobiphenyl-3-ethylamine)

6,2',3',4',5',6'-Hexafluorobiphenyl-3-ethylamine is a fluorinated biphenyl derivative featuring a hexafluorinated aromatic ring system and an ethylamine functional group. Its high degree of fluorination enhances electron-withdrawing properties, making it valuable in applications requiring strong inductive effects, such as in the synthesis of advanced materials or pharmaceuticals. The compound's structural rigidity and lipophilicity contribute to its utility in designing bioactive molecules or as a building block for liquid crystals and agrochemicals. Its stability under harsh conditions further supports its use in demanding chemical processes. The ethylamine moiety provides a reactive handle for further functionalization, enabling diverse derivatization pathways.
6,2',3',4',5',6'-Hexafluorobiphenyl-3-ethylamine structure
1261516-12-4 structure
Product name:6,2',3',4',5',6'-Hexafluorobiphenyl-3-ethylamine
CAS No:1261516-12-4
MF:C14H9F6N
Molecular Weight:305.218384504318
CID:4997474

6,2',3',4',5',6'-Hexafluorobiphenyl-3-ethylamine 化学的及び物理的性質

名前と識別子

    • 6,2',3',4',5',6'-Hexafluorobiphenyl-3-ethylamine
    • インチ: 1S/C14H9F6N/c15-8-2-1-6(3-4-21)5-7(8)9-10(16)12(18)14(20)13(19)11(9)17/h1-2,5H,3-4,21H2
    • InChIKey: WDGVDMCLCBSRNP-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1C1C(=C(C(=C(C=1F)F)F)F)F)CCN

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 327
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 26

6,2',3',4',5',6'-Hexafluorobiphenyl-3-ethylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A011003550-250mg
6,2',3',4',5',6'-Hexafluorobiphenyl-3-ethylamine
1261516-12-4 97%
250mg
$475.20 2023-09-03
Alichem
A011003550-1g
6,2',3',4',5',6'-Hexafluorobiphenyl-3-ethylamine
1261516-12-4 97%
1g
$1534.70 2023-09-03
Alichem
A011003550-500mg
6,2',3',4',5',6'-Hexafluorobiphenyl-3-ethylamine
1261516-12-4 97%
500mg
$839.45 2023-09-03

6,2',3',4',5',6'-Hexafluorobiphenyl-3-ethylamine 関連文献

6,2',3',4',5',6'-Hexafluorobiphenyl-3-ethylamineに関する追加情報

Professional Introduction to 6,2',3',4',5',6'-Hexafluorobiphenyl-3-ethylamine (CAS No. 1261516-12-4)

6,2',3',4',5',6'-Hexafluorobiphenyl-3-ethylamine is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. This compound, identified by the CAS number CAS No. 1261516-12-4, belongs to the class of hexafluorobiphenyl derivatives, which are known for their stability and reactivity under various conditions. The presence of multiple fluorine atoms in its molecular structure imparts distinct electronic and steric characteristics, making it a valuable candidate for further exploration in synthetic chemistry and drug development.

The molecular structure of 6,2',3',4',5',6'-Hexafluorobiphenyl-3-ethylamine consists of two biphenyl rings connected at the 2-position, with each ring substituted with fluorine atoms at the 3, 4, 5, and 6 positions. The introduction of an ethylamine group at the 3-position further enhances its utility as a building block in organic synthesis. This specific arrangement of functional groups makes the compound particularly interesting for researchers investigating novel pharmacophores and molecular recognition mechanisms.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved bioavailability compared to their non-fluorinated counterparts. Studies have shown that the incorporation of fluorine atoms can significantly alter the electronic properties of organic molecules, leading to changes in their binding affinity and selectivity. 6,2',3',4',5',6'-Hexafluorobiphenyl-3-ethylamine, with its extensive fluorination pattern, is expected to exhibit similar properties, making it a promising candidate for the development of new therapeutic agents.

One of the most compelling aspects of this compound is its potential application in the synthesis of advanced materials. Fluorinated biphenyl derivatives have been widely used in the development of liquid crystals, organic semiconductors, and polymer materials due to their ability to self-assemble into ordered structures. The ethylamine substituent in 6,2',3',4',5',6'-Hexafluorobiphenyl-3-ethylamine also provides a site for further functionalization, allowing chemists to tailor its properties for specific applications. For instance, researchers have explored its use as a precursor for creating novel conductive polymers and optoelectronic materials.

The pharmaceutical industry has also shown considerable interest in this compound. Preliminary studies suggest that derivatives of hexafluorobiphenyl can exhibit potent biological activity against various targets. The electron-withdrawing nature of fluorine atoms can enhance the binding affinity of small molecules to biological receptors, potentially leading to the development of new drugs with improved efficacy and reduced side effects. While more research is needed to fully understand the pharmacological profile of 6,2',3',4',5',6'-Hexafluorobiphenyl-3-ethylamine, its unique structure makes it an attractive candidate for further investigation.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of complex molecules like 6,2',3',4',5','Hexafluorobiphenyl-3-ethylamine with greater accuracy than ever before. These tools allow scientists to model interactions between this compound and biological targets, helping to identify potential lead structures for drug development. Additionally, computational methods can be used to optimize synthetic routes, reducing costs and improving yields. This integration of computational chemistry with traditional experimental approaches has accelerated the pace of discovery in the field.

The synthesis of CAS No. 1261516-12-4 presents both challenges and opportunities for synthetic chemists. The presence of multiple fluorine atoms requires careful handling to prevent unwanted side reactions. However, recent developments in fluorination techniques have made it possible to introduce fluorine atoms with high precision and yield. These advancements have opened up new possibilities for creating complex fluorinated molecules like this one.

In conclusion, 6,2','3','4','5','6'-Hexafluorobiphenyl-3-ethylamine is a versatile compound with significant potential in both materials science and pharmaceutical research. Its unique structural features make it an excellent candidate for developing novel materials and therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and innovation.

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